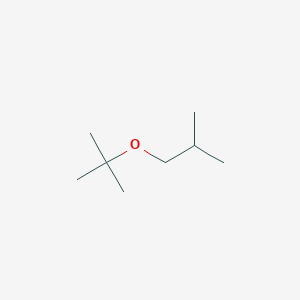

1-(1,1-Dimethylethoxy)-2-methylpropane

描述

Contextualization of Ethers in Modern Organic Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, with the general formula R-O-R'. wikipedia.org Historically significant, with diethyl ether being a well-known early anesthetic, ethers are fundamental in contemporary organic chemistry. numberanalytics.com Their relative stability and lack of reactivity towards many acids and bases make them excellent solvents for a wide array of chemical reactions. solubilityofthings.comnumberanalytics.com This stability arises from the strong carbon-oxygen bonds and the absence of a hydroxyl proton, which distinguishes them from alcohols. solubilityofthings.com

Beyond their use as solvents, ethers are integral components of many biologically active compounds and natural products, such as antibiotics. numberanalytics.com The ether linkage is a common structural motif in medicinal chemistry and materials science. numberanalytics.comteachy.ai The field of organic synthesis continually explores new methods for ether formation and cleavage, with reactions like the Williamson ether synthesis and acid-catalyzed cleavage being cornerstone transformations. wikipedia.orgyoutube.com However, the general low reactivity of simple ethers means that specific and often vigorous conditions are required for their transformation, typically involving strong acids like hydrobromic or hydroiodic acid. wikipedia.orglibretexts.org

Significance of Branched Alkyl Ethers in Contemporary Synthetic and Mechanistic Studies

Branched alkyl ethers, such as 1-(1,1-dimethylethoxy)-2-methylpropane, possess structural features that impart specific chemical characteristics. The presence of bulky alkyl groups, like the tert-butyl and isobutyl groups, introduces significant steric hindrance around the ether oxygen. cymitquimica.com This steric bulk can influence the molecule's reactivity, often making it less susceptible to reactions compared to its linear isomers. cymitquimica.com

In synthetic studies, this steric hindrance can be exploited for selective transformations. For instance, the tert-butyl group is a common motif in medicinal chemistry, though its inclusion can affect properties like lipophilicity and metabolic stability. nih.gov The study of branched ethers contributes to a deeper understanding of structure-activity relationships.

Mechanistic studies involving branched ethers are crucial for elucidating reaction pathways. The cleavage of ethers containing a tertiary alkyl group, for example, often proceeds through an SN1 mechanism due to the formation of a stable tertiary carbocation. libretexts.orgyoutube.com This contrasts with ethers containing only primary or secondary alkyl groups, which typically react via an SN2 mechanism. libretexts.orglibretexts.org Investigating the kinetics and thermodynamics of reactions involving branched ethers provides valuable data on reaction rates, equilibria, and the influence of steric and electronic effects. nist.govresearchgate.net

Overview of Key Academic Research Trajectories for this compound

While extensive research has focused on structurally similar compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) as fuel additives, dedicated academic research on this compound is more specialized. google.comnih.govresearchgate.net Nevertheless, its study falls into several key trajectories.

One significant area of research is in thermochemistry and reaction equilibria . For instance, studies have been conducted on the equilibria of synthesis reactions of t-butoxybutanes, which includes this compound. nist.gov This type of research is fundamental for understanding the stability of the compound and the feasibility of its synthesis from precursors like isobutanol and isobutylene (B52900). nist.govchemsrc.com

Another research trajectory involves its potential use as a solvent or an intermediate in organic synthesis . cymitquimica.com Its branched structure and resulting physical properties, such as its boiling point and solubility, make it a candidate for applications where specific solvent characteristics are required. cymitquimica.comchemicalbook.com

Furthermore, the compound serves as a model in mechanistic studies of ether reactions. The presence of both a primary (within the isobutyl group) and a tertiary carbon attached to the ether oxygen allows for the investigation of selectivity in acid-catalyzed cleavage reactions. libretexts.orglibretexts.org These studies help to refine our understanding of SN1 and SN2 reaction mechanisms and the factors that govern them. youtube.com

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound this compound from a chemical research perspective. The primary objective is to present a structured overview based on its identity as a branched alkyl ether. The scope is confined to its place within the broader context of ether chemistry, the specific significance of its branched structure for synthetic and mechanistic studies, and a summary of its limited but distinct research trajectories. The content is based on its chemical properties and reactions, deliberately excluding any information on applications outside of chemical research, such as dosage or safety profiles.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33021-02-2 | chemeo.comcymitquimica.comechemi.com |

| Molecular Formula | C₈H₁₈O | cymitquimica.comechemi.comcymitquimica.com |

| Molecular Weight | 130.23 g/mol | chemeo.comsincopharmachem.com |

| Physical State | Liquid | cymitquimica.com |

| Boiling Point | ~113-141 °C (estimated) | chemicalbook.comechemi.com |

| Melting Point | ~ -94 °C (estimated) | chemsrc.comchemicalbook.com |

| Density | ~0.75 g/cm³ | chemicalbook.comechemi.com |

Table 2: Compound Names Mentioned in this Article

| IUPAC Name | Common/Other Name(s) | Molecular Formula |

| This compound | Isobutyl tert-butyl ether, tert-Butyl isobutyl ether | C₈H₁₈O |

| Ethoxyethane | Diethyl ether | C₄H₁₀O |

| Methoxyethane | Ethyl methyl ether | C₃H₈O |

| Methoxybenzene | Anisole | C₇H₈O |

| 2-Methoxy-2-methylpropane | Methyl tert-butyl ether (MTBE) | C₅H₁₂O |

| 2-Ethoxy-2-methylpropane | Ethyl tert-butyl ether (ETBE) | C₆H₁₄O |

| 2-Methylpropan-1-ol | Isobutanol | C₄H₁₀O |

| 2-Methylprop-1-ene | Isobutylene | C₄H₈ |

Structure

2D Structure

属性

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOMCDPCTBJJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186667 | |

| Record name | Isopropyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33021-02-2 | |

| Record name | 1-(1,1-Dimethylethoxy)-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33021-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl tert-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033021022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-dimethylethoxy)-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL TERT-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J663295D5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Structural Features, and Conformational Analysis of 1 1,1 Dimethylethoxy 2 Methylpropane

Systematic and Common Naming Conventions for 1-(1,1-Dimethylethoxy)-2-methylpropane

The compound with the chemical formula C8H18O is systematically named This compound according to the nomenclature guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). This name is derived by identifying the longest carbon chain, which is a propane chain substituted with a methyl group at the second carbon. The ether functional group, attached to the first carbon of this propane chain, consists of an oxygen atom bonded to a tert-butyl group. In IUPAC nomenclature, this alkoxy substituent is named (1,1-Dimethylethoxy).

Due to its structure, which involves the connection of an isobutyl group and a tert-butyl group via an oxygen atom, the compound is widely known by several common names. The most prevalent of these are tert-Butyl Isobutyl Ether and Isobutyl tert-Butyl Ether unt.eduupenn.educhemrxiv.org. These names are formed by alphabetically listing the two alkyl groups attached to the ether oxygen, followed by the word "ether".

Other synonyms for this compound found in chemical literature and databases include 1-tert-Butoxy-2-methylpropane and 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propane unt.eduupenn.edusolubilityofthings.com. The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 33021-02-2 upenn.edu.

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | This compound |

| Common Names | tert-Butyl Isobutyl Ether |

| Isobutyl tert-Butyl Ether | |

| Other Synonyms | 1-tert-Butoxy-2-methylpropane |

| 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propane | |

| CAS Registry Number | 33021-02-2 |

Analysis of Structural Isomerism and Related Ether Analogs

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. For this compound (C8H18O), a variety of structural isomers exist, primarily in the form of other ethers or alcohols.

Within the class of ethers, isomerism can be categorized in several ways:

Positional Isomerism : This occurs when the position of the functional group (the ether linkage) differs on the same carbon skeleton. For example, an isomer could have the tert-butoxy (B1229062) group attached to a different carbon of a butane chain, such as in 2-(tert-Butoxy)butane (also known as sec-butyl tert-butyl ether) biomedres.uspearson.com.

Chain Isomerism : This involves differences in the arrangement of the carbon skeleton. While this compound has branched alkyl groups, an isomer could have straight-chain alkyl groups, such as 1-tert-Butoxypentane .

Metamerism : This is a type of isomerism specific to compounds like ethers, where the difference lies in the nature of the alkyl groups attached to the same functional group. This compound is an unsymmetrical ether. A symmetrical ether isomer with the same molecular formula is Di-tert-butyl Ether biomedres.us. Another metamer would be Di-sec-butyl ether .

Beyond ethers, alcohols with the molecular formula C8H18O are functional group isomers of this compound. An example is 2,4-Dimethyl-2-hexanol .

| Compound Name | Molecular Formula | Type of Isomerism/Relation | Structural Difference |

|---|---|---|---|

| This compound | C8H18O | Reference Compound | Isobutyl and tert-butyl groups on ether oxygen |

| Di-tert-butyl Ether | C8H18O | Metamer | Two tert-butyl groups on ether oxygen |

| 2-(tert-Butoxy)butane | C8H18O | Positional Isomer / Metamer | sec-Butyl and tert-butyl groups on ether oxygen |

| 2,4-Dimethyl-2-hexanol | C8H18O | Functional Group Isomer | Is an alcohol, not an ether |

Theoretical Investigations of Molecular Conformations and Energetic Landscapes

While specific experimental or high-level computational studies on the conformational analysis of this compound are not extensively documented in publicly available literature, its conformational preferences can be inferred from the fundamental principles of stereochemistry and the known behavior of its constituent functional groups.

The molecule's shape and energetic landscape are dominated by the significant steric bulk of the tert-butyl and isobutyl groups. The geometry of ethers features a bent C-O-C linkage, with a bond angle typically larger than that in water due to the repulsion between the alkyl groups. For dimethyl ether, this angle is approximately 111°.

The primary determinants of the conformational stability of this compound are torsional strain and steric hindrance.

Torsional Strain : This arises from the repulsion between electron clouds in adjacent bonds. The molecule will preferentially adopt staggered conformations around its single bonds (C-C and C-O) to minimize this strain, avoiding eclipsed arrangements.

Steric Hindrance : This is the repulsive interaction that occurs when bulky groups are forced into close proximity. The tert-butyl group is exceptionally bulky and is known to exert a strong influence on molecular conformation, dictating arrangements that maximize its distance from other atoms.

The key rotational degrees of freedom that define the conformational landscape are the rotations around the C-O bonds and the C-C bond of the isobutyl group. It is highly probable that the lowest energy conformation will be one where the bulky tert-butyl group and the branched isobutyl group are oriented in an anti or gauche relationship that minimizes their interaction. A fully eclipsed conformation would be energetically highly unfavorable.

Computational studies on simpler, related ethers have quantified the energy barriers to rotation. For instance, investigations into ethyl methyl ether have identified distinct energy minima for trans and gauche conformers, with defined rotational barriers between them unt.edu. For this compound, these rotational barriers would be expected to be significantly higher due to the increased steric clash between the much larger alkyl groups during rotation. The interplay of these steric and torsional effects results in a complex potential energy surface with specific low-energy conformations separated by energy barriers nih.govchemrxiv.org.

| Factor | Description | Predicted Influence |

|---|---|---|

| Steric Hindrance | Repulsion between the bulky tert-butyl and isobutyl groups. | The dominant factor; forces the molecule into an extended conformation to separate the groups. |

| Torsional Strain | Repulsion between bonding electrons on adjacent atoms. | Favors staggered (anti and gauche) conformations around all C-C and C-O single bonds. |

| C-O-C Bond Angle | The angle between the two carbon atoms bonded to the ether oxygen. | Expected to be >109.5° (likely ~111-115°) due to the repulsion of the alkyl groups. |

| Rotational Barriers | The energy required to rotate around the single bonds. | Expected to be high, particularly for rotations that bring the tert-butyl and isobutyl groups into proximity. |

Advanced Synthetic Methodologies for 1 1,1 Dimethylethoxy 2 Methylpropane and Its Derivatives

Catalytic Approaches to Ether Formation

The formation of ether linkages through catalytic means represents a significant area of chemical research, moving beyond classical methods to more efficient and selective processes. For asymmetrical ethers like 1-(1,1-dimethylethoxy)-2-methylpropane, catalytic strategies are paramount in controlling product formation and minimizing undesirable side reactions.

Non-Acid Catalytic Systems in Asymmetrical Ether Synthesis (e.g., Ionic Liquid-Mediated Processes)

Traditional synthesis of tertiary alkyl ethers often relies on acid catalysts, which can suffer from limitations such as equipment corrosion, catalyst deactivation, and environmental concerns. A significant advancement is the development of non-acid catalytic systems. Ionic liquids (ILs) have emerged as promising alternatives, acting as both catalysts and dehydrators under mild conditions. researchgate.net Because of their unique properties, including tunable solubility, high thermal stability, and negligible vapor pressure, ILs are increasingly studied as solvents or catalysts in various applications. nih.gov

Research has demonstrated the first non-acid catalytic synthesis of asymmetrical tertiary alkyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are structural analogs of this compound. researchgate.net In this process, a non-acidic ionic liquid facilitates the reaction between an alcohol like tert-butyl alcohol (TBA) and another alcohol. researchgate.net This method achieves high conversion rates (over 90%) and high selectivity (over 90%) under mild reaction conditions, representing a significant improvement over processes that require isobutene as a feedstock. researchgate.net The use of ILs can also enable solvent-free synthesis, further enhancing the green credentials of the process. rsc.org

Ammonium (B1175870) carboxylate salts, which can be formed in ionic liquids, are valuable intermediates in various synthetic transformations, highlighting the versatility of these solvent systems. mdpi.com Ether-functionalized ILs have also been synthesized and used to create aqueous two-phase systems for separations, demonstrating the tailored design possibilities of these compounds. nih.gov

Metal-Catalyzed Etherification Reactions for Structural Complexity

Metal-catalyzed reactions offer powerful tools for constructing complex molecules with high precision. In ether synthesis, various solid acid catalysts, particularly zeolites and other metal-modified materials, have been developed to overcome the limitations of liquid acid catalysts. academie-sciences.fr These heterogeneous catalysts are crucial in industrial applications due to their ease of separation, potential for regeneration, and improved thermal stability. academie-sciences.fralfa-chemistry.com

For the synthesis of fuel ethers like MTBE, which involves reacting methanol (B129727) with a C4 olefin like isobutene, metal-containing catalysts are extensively used. google.com Key examples include:

Zeolites: Crystalline aluminosilicate (B74896) zeolites, such as MFI-type zeolites modified with aluminum fluoride, have shown high isobutene conversion (up to 98%) and MTBE selectivity (up to 98%). google.com Other zeolites like Beta and Y have also been studied for etherification reactions. academie-sciences.fr

Titanium-Modified Silicalites: These materials have been used as catalysts for the vapor-phase reaction between methanol and isobutene. exa.ai

Smectite Clays: Cation-exchanged smectites, particularly those exchanged with Al³⁺, have achieved MTBE yields of approximately 60%. exa.ai

Heteropoly Acids: These inorganic solid acids, such as 12-tungstophosphoric acid supported on titania, have demonstrated high tert-butanol (B103910) conversion (>80%) and MTBE selectivity (94 mol%) in continuous reactor systems. exa.ai

The following table compares different catalytic systems used in the synthesis of tert-butyl ethers, highlighting the advantages of modern catalytic approaches.

| Catalyst System | Reactants | Temperature (°C) | Pressure | Conversion/Yield | Selectivity | Citation(s) |

| Amberlyst-15 (Resin) | Isobutylene (B52900) + Methanol | 30 - 100 | Up to 2.0 MPa | Satisfactory | High | researchgate.netacademie-sciences.fr |

| Non-Acid Ionic Liquid | tert-Butyl Alcohol + Methanol/Ethanol | Mild | Not specified | > 90% | > 90% | researchgate.net |

| Al-TS-1 (Zeolite) | Isobutane (B21531) + Methanol (two-stage) | Not specified | Not specified | ~60% Yield (MTBE) | High | exa.ai |

| Al-F MFI Zeolite | Isobutene + Methanol | 40 - 100 | 1 - 33 bar | Up to 98% | Up to 98% | google.com |

| Heteropoly Acids | tert-Butanol + Methanol | ≥ 160 | Not specified | > 80% | 94 mol% | exa.ai |

Chemo- and Regioselective Synthesis Strategies Targeting Ether Linkages

Achieving selectivity is a central challenge in organic synthesis, particularly when multiple reactive sites are present in a molecule. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over other possible positions.

The Williamson ether synthesis, a classic method for preparing ethers, is a prime example of a regioselective reaction. libretexts.org It involves the Sₙ2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For an asymmetrical ether like this compound, two synthetic routes are theoretically possible:

Sodium isobutoxide + tert-butyl halide

Sodium tert-butoxide + isobutyl halide

The Sₙ2 mechanism is sensitive to steric hindrance and requires attack at a primary or methyl halide for best results. masterorganicchemistry.com Route 1, using a tertiary alkyl halide, would fail completely, leading almost exclusively to an elimination (E2) product (isobutylene). masterorganicchemistry.comyoutube.com Therefore, the only viable regioselective strategy for the Williamson synthesis of the target compound is Route 2 , which uses a primary alkyl halide (isobutyl halide) and a tertiary alkoxide. youtube.com

Modern synthetic chemistry employs more advanced strategies to control selectivity. For instance, palladium-catalyzed tandem reactions have been developed for the synthesis of complex heterocyclic structures like carbazoles. nih.govchemrxiv.org These methods establish a framework for controlling both the chemoselectivity of an initial C-N bond-forming step and the regioselectivity of a subsequent C-H activation step, all within a one-pot process. acs.orgresearchgate.net While applied to different structures, these strategies showcase the power of catalyst control in directing reaction outcomes, a principle that can be extended to the synthesis of complex ethers. mdpi.com

Development of Novel Synthetic Pathways for this compound

The development of new synthetic routes is driven by the need for greater efficiency, sustainability, and access to novel chemical structures. For this compound, moving beyond traditional methods like the Williamson synthesis or acid-catalyzed alcohol dehydration is a key research goal.

A modern approach involves the use of computational tools and retrosynthesis models to predict novel and promising synthetic pathways. nih.gov These systems use algorithms to analyze structural changes and reaction mechanisms, identifying potential enzymatic or chemical routes that may not have been previously considered. researchgate.net

Practical examples of novel synthetic pathways that have been successfully developed for related ethers include:

Non-Acid Catalysis with Ionic Liquids: As discussed previously, the use of ionic liquids to mediate the reaction between two different alcohols is a novel pathway that avoids the need for isobutene, a feedstock derived from fossil fuels. researchgate.net

Alkoxymercuration-Demercuration: This two-step procedure provides a reliable method for the Markovnikov addition of an alcohol across a double bond, forming an ether without the risk of carbocation rearrangements that can plague simple acid-catalyzed additions. libretexts.orgyoutube.com For the target molecule, this would involve reacting 2-methyl-1-propene with tert-butyl alcohol.

Green Chemistry Principles Applied to Ether Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov The application of these principles to ether synthesis is crucial for developing environmentally and economically sustainable industrial processes. alfa-chemistry.com

The 12 Principles of Green Chemistry provide a guide for this endeavor. msu.eduacs.org Several are particularly relevant to the synthesis of this compound.

| Green Chemistry Principle | Application in Ether Synthesis | Citation(s) |

| 1. Prevention | Designing syntheses to minimize waste generation from the outset, rather than treating it after the fact. | epa.govessentialchemicalindustry.org |

| 2. Atom Economy | Maximizing the incorporation of all reactant materials into the final product. The Williamson synthesis can have poor atom economy due to the formation of salt byproducts. Catalytic additions are generally better. | acs.orgessentialchemicalindustry.org |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. This involves replacing hazardous reagents like dimethyl sulfate (B86663) with greener alternatives. | msu.edursc.org |

| 5. Safer Solvents & Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents. Using water, supercritical CO₂, or ionic liquids as safer alternatives to volatile organic compounds (VOCs). Solvent-free reactions are ideal. | rsc.orgalfa-chemistry.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. The use of microwaves and sonochemistry can improve energy efficiency. | alfa-chemistry.comepa.gov |

| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. Heterogeneous catalysts like zeolites are preferred as they are easily separated and reused. | academie-sciences.fracs.org |

| 7. Use of Renewable Feedstocks | Using raw materials from renewable sources, such as bio-alcohols, instead of depletable fossil fuels like isobutene. | msu.eduessentialchemicalindustry.org |

Mechanistic Investigations of 1 1,1 Dimethylethoxy 2 Methylpropane Reactivity

Acid-Induced Cleavage Reactions of 1-(1,1-Dimethylethoxy)-2-methylpropane

The cleavage of the ether bond in this compound under acidic conditions is a classic example of nucleophilic substitution, which can proceed through different mechanistic pathways depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.comopenstax.org

SN1 and E1 Mechanisms in Acid-Catalyzed Ether Cleavage

Due to the presence of a tertiary alkyl group (tert-butyl), the acid-catalyzed cleavage of this compound predominantly proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. masterorganicchemistry.comlibretexts.orgvaia.com The initial step involves the protonation of the ether oxygen by a strong acid, creating a good leaving group (isobutanol). masterorganicchemistry.comvaia.com The subsequent departure of the leaving group results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation). libretexts.orgvaia.com This carbocation is then attacked by a nucleophile, such as a halide ion from the acid, to form the corresponding tert-butyl halide. masterorganicchemistry.comlibretexts.org

Concurrently, an E1 (Elimination Unimolecular) reaction can compete with the SN1 pathway. libretexts.orgvaia.com The tertiary carbocation intermediate can also lose a proton from an adjacent carbon atom to form an alkene, in this case, 2-methylpropene. openstax.orgvaia.com The use of a strong acid with a poorly nucleophilic conjugate base, such as trifluoroacetic acid, can favor the E1 pathway. openstax.orglibretexts.org

The stability of the tertiary carbocation is a key factor driving the reaction towards the SN1/E1 pathway. libretexts.orgrsc.org This stability arises from the electron-donating inductive effect of the three methyl groups attached to the cationic carbon.

SN2 Pathways with Primary and Secondary Alkyl Substrates

In contrast to ethers with tertiary substrates, those with primary or secondary alkyl groups tend to undergo acid-catalyzed cleavage via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.commasterorganicchemistry.com This pathway involves a backside attack by the nucleophile on the less sterically hindered carbon of the protonated ether, leading to inversion of configuration if the carbon is chiral. masterorganicchemistry.com For this compound, the isobutyl group is a primary substrate. However, the facile formation of the stable tert-butyl carbocation makes the SN1 pathway the dominant mechanism for cleavage at the tertiary center. masterorganicchemistry.com An SN2 reaction at the primary isobutyl carbon is significantly less favored.

Influence of Hydrogen Halides on Cleavage Selectivity and Rate

The choice of hydrogen halide (HX) significantly influences the rate and selectivity of ether cleavage. The reactivity of hydrogen halides increases in the order HCl < HBr < HI. wikipedia.org This trend is attributed to both the increasing acidity and the increasing nucleophilicity of the corresponding halide anions down the group. wikipedia.org While HCl is generally ineffective at cleaving ethers, HBr and HI are commonly used reagents for this purpose. openstax.org

In the case of this compound, treatment with HBr or HI would lead to the formation of tert-butyl bromide or tert-butyl iodide, respectively, along with isobutanol, via the SN1 mechanism. masterorganicchemistry.com If an excess of the hydrogen halide is used, the isobutanol formed can be further converted to the corresponding isobutyl halide. masterorganicchemistry.com

Detailed Kinetic and Thermodynamic Studies of Ether Cleavage

Table 1: Thermodynamic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molar Mass | 130.23 g·mol⁻¹ | researchgate.net |

| Normal Boiling Temperature | 386.06 K | psu.edu |

| Enthalpy of Vaporization (at 298.15 K) | 40.5 ± 0.4 kJ·mol⁻¹ | openstax.org |

| Standard Molar Entropy (liquid, 298.15 K) | 338.49 J·K⁻¹·mol⁻¹ | psu.edu |

| Standard Molar Entropy (ideal gas, 298.15 K) | 443.4 J·K⁻¹·mol⁻¹ | psu.edu |

This table presents a selection of thermodynamic data. For a comprehensive list, please refer to the original publications.

The kinetics of SN1 reactions, such as the cleavage of the tert-butyl group in this ether, are typically first-order, depending only on the concentration of the protonated ether. ncert.nic.in The rate is influenced by the stability of the carbocation intermediate and the nature of the leaving group. rsc.org

Oxidative Transformations of this compound

The oxidation of ethers can be initiated by various reactive species, with hydroxyl radicals (•OH) playing a crucial role in atmospheric and advanced oxidation processes.

Hydroxyl Radical-Initiated Oxidation Pathways (e.g., Gas Phase Studies)

In the gas phase, the reaction of this compound with hydroxyl radicals is expected to proceed primarily through hydrogen atom abstraction. The •OH radical can abstract a hydrogen atom from either the tert-butyl or the isobutyl group. Theoretical studies on similar ethers suggest that abstraction from the carbon atom adjacent to the ether oxygen is generally favored. researchgate.net

While specific product studies for the hydroxyl radical-initiated oxidation of this compound are not available, a study on the structurally similar isobutyl isopropyl ether provides valuable insights into the potential products. rsc.org The major products identified in that study were acetone, isopropyl formate, isobutyl acetate (B1210297), and 2-hydroxy-2-methylpropyl acetate. rsc.org By analogy, the oxidation of this compound is expected to yield a mixture of carbonyl compounds and esters resulting from the fragmentation of the initial alkoxy radicals.

Table 2: Anticipated Major Products from the Hydroxyl Radical-Initiated Oxidation of this compound (by analogy to isobutyl isopropyl ether)

| Product | Chemical Formula |

|---|---|

| Acetone | C₃H₆O |

| Isobutyl formate | C₅H₁₀O₂ |

| tert-Butyl acetate | C₆H₁₂O₂ |

| 2-Methylpropanal | C₄H₈O |

This table is based on analogous reactions and represents expected, not experimentally confirmed, products for this compound.

Kinetic data for the reaction of hydroxyl radicals with this compound is scarce. However, studies on similar ethers can provide an estimate of its reactivity. For instance, the rate constant for the reaction of •OH with iso-butyl vinyl ether has been reported as 9.32 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net It is important to note that the presence of the vinyl group significantly enhances reactivity, so the rate constant for the saturated this compound would be lower.

Theoretical Modeling of Radical Scission and Isomerization Processes

Theoretical modeling provides significant insights into the complex reaction mechanisms of ethers at a molecular level. For radical-driven processes such as scission and isomerization, computational chemistry, particularly density functional theory (DFT), is an invaluable tool. nih.gov Studies on various organic molecules, including ethers, have successfully used DFT methods like B3LYP and B3PW91 with modest basis sets (e.g., 6-31G*) to reproduce molecular geometries and properties of radical cations. nih.gov Time-dependent DFT calculations have also proven effective in determining electronic excitation energies that align well with experimental data. nih.gov

In the context of this compound, a saturated ether, radical cation formation would be the initial step in many radical-mediated reactions. Computational studies on enol ether radical cations have shown that substitution patterns significantly influence their stability and reactivity. rsc.org An additional methyl group in the β-position of an enol ether was found to stabilize the corresponding radical cation, a finding confirmed by quantum chemical calculations. rsc.org For this compound, the presence of the tertiary butyl group would be expected to heavily influence the stability of any resulting radical or cationic intermediates.

Theoretical investigations into the atmospheric oxidation of a similar, simpler ether, diethyl ether (DEE), utilized DFT to explore the chemistry of peroxy and alkoxy radicals formed after initial H-atom abstraction. rsc.org These models can calculate reaction pathways, transition states, and energy barriers for subsequent reactions, such as C-O bond cleavage or further reactions with atmospheric components like O2. rsc.org While specific theoretical models for the radical scission and isomerization of this compound are not detailed in the surveyed literature, the established methodologies applied to other ethers provide a clear framework for how such processes would be investigated. nih.govrsc.org These studies typically calculate reaction energy profiles and identify transition state structures to determine the most kinetically and thermodynamically favorable pathways. nih.gov

Role of Atmospheric Oxidants in Ether Degradation Mechanisms

The atmospheric lifetime and degradation pathways of volatile organic compounds like this compound are primarily determined by their reactions with atmospheric oxidants. researchgate.net The most important of these in the troposphere is the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere". harvard.edu The degradation of ethers is typically initiated by the abstraction of a hydrogen atom by an OH radical. rsc.orgharvard.edu Other oxidants such as the nitrate (B79036) radical (NO3) and ozone (O3) also play a role in atmospheric chemistry, though OH radicals are generally the dominant sink for alkanes and ethers during the daytime. harvard.eduacs.org

For this compound, H-atom abstraction can occur at several positions on the isobutyl and tert-butyl groups. Theoretical studies on diethyl ether have shown that abstraction from the -CH2- group adjacent to the ether oxygen is more favorable than from the terminal -CH3 group. rsc.org By analogy, H-atom abstraction from the -CH2- or -CH- groups of the isobutyl moiety in this compound would be expected to be a major pathway.

Once the initial H-atom abstraction occurs, an alkyl radical is formed. This radical rapidly reacts with molecular oxygen (O2) in the atmosphere to form an organic peroxy radical (RO2). harvard.eduacs.org The subsequent chemistry of the RO2 radical is complex and can lead to the formation of alkoxy radicals (RO), which can then undergo unimolecular decomposition via C-C or C-O bond scission, or isomerization. rsc.org In the case of diethyl ether, the 1-ethoxy ethoxy radical was found to decompose via H-atom elimination or reaction with O2 to form products like ethyl acetate and ethyl formate. rsc.org Similar degradation mechanisms involving peroxy and alkoxy radicals would govern the atmospheric fate of this compound, breaking it down into smaller, more oxidized products.

Reductive Transformation Mechanisms of Ethers

Mechanistic Pathways of Reductive Etherification Reactions

Reductive etherification is a powerful synthetic method for the formation of ethers by coupling alcohols with carbonyl compounds like aldehydes or ketones, utilizing a reducing agent. researchgate.netnih.gov This process is distinct from the transformation of existing ethers but is crucial for their synthesis. Mechanistic studies, including density functional theory (DFT) calculations, have elucidated several possible pathways for this reaction. digitellinc.comnrel.gov

Three primary mechanisms have been considered for reductive etherification: the direct, ketal, and enol pathways. nrel.gov

Direct Pathway: The carbonyl compound is first reduced to an alcohol, which then couples with the second alcohol molecule via dehydration to form the ether. nrel.gov

Ketal Pathway: The alcohol and carbonyl compound first react to form a hemiketal intermediate. This hemiketal then reacts with a second alcohol molecule to form a ketal, which is subsequently hydrogenated to the final ether product. nrel.gov

Enol Pathway: This pathway also begins with the formation of a hemiketal intermediate. However, the hemiketal then undergoes dehydration to form an enol ether, which is subsequently hydrogenated to the target ether. nrel.gov

Comprehensive DFT studies on the reductive etherification of 1-butanol (B46404) and 4-heptanone (B92745) over a Pd/NbOPO4 catalyst concluded that the reaction most likely proceeds via the enol pathway. nrel.gov The formation of the enol intermediate was found to occur on the NbOPO4 support, followed by hydrogenation on the palladium nanoparticles. nrel.gov This mechanism was favored as the meaningful bond-breaking and bond-forming steps had the lowest Gibbs free energies compared to the other pathways. nrel.gov Various catalytic systems have been developed for this reaction, employing different metals and reducing agents. researchgate.netnih.gov

| Catalyst | Reducing Agent | Substrates | Solvent | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Yb(OTf)3 | Triethylsilane | Aldehydes/Ketones + Alcohols | Not specified | One-pot synthesis of symmetrical and unsymmetrical ethers. | researchgate.net |

| Cationic Ru-H complex | H2 | Aldehydes/Ketones + Alcohols | Water | Highly chemoselective method using an environmentally benign solvent and reducing agent. | nih.gov |

| Pd/NbOPO4 | H2 | 4-Heptanone + 1-Butanol | Not specified | Reaction proceeds via an enol intermediate on the support, which is then hydrogenated on Pd. | digitellinc.comnrel.gov |

| BH3 (simulated) | BH3 (simulated) | Aromatic Aldehydes + Alcohols | Acetonitrile (B52724) (simulated) | DFT study showing reaction proceeds more easily in a polar solvent. | nih.gov |

Hydrogenation and Hydride Reduction Studies

The cleavage of ether bonds via reduction, known as hydrogenolysis, is a challenging transformation because C-O bonds in dialkyl ethers are generally strong and unreactive. thieme-connect.de Most reported systems for ether hydrogenolysis focus on the cleavage of aryl ethers, which are more reactive than dialkyl ethers. thieme-connect.de In alkyl aryl ethers, the Caryl-O bond is preferentially cleaved over the Calkyl-O bond. thieme-connect.de

Catalytic hydrogenation can achieve ether cleavage under specific conditions, typically requiring a heterogeneous metal catalyst and often high temperatures and pressures. science.govpnnl.gov Nickel-based catalysts, for instance, have been shown to cleave C-O bonds in diaryl ethers. thieme-connect.de Palladium supported on carbon (Pd/C) is another effective catalyst that can promote the reductive cleavage of certain ethers, such as benzylic ethers, using molecular hydrogen (H2). science.govyoutube.com A novel pathway for the reductive hydrolysis of aryl ethers catalyzed by palladium involves the initial partial hydrogenation of an aromatic ring to an enol ether, which is then rapidly attacked by water. pnnl.gov While dialkyl ethers like this compound are more resistant to these conditions than aryl or benzyl (B1604629) ethers, cleavage can potentially occur, although it may compete with other reactions. thieme-connect.deyoutube.com

Reduction can also be accomplished using strong hydride reagents. For example, the combination of tris(acetylacetonato)iron(III) or bis(acetylacetonato)cobalt(II) catalysts with lithium aluminum hydride has been used for the reductive cleavage of Caryl-O bonds. thieme-connect.de However, the use of molecular hydrogen as the reducing agent is often ineffective in these systems. thieme-connect.de Electrocatalytic hydrogenation offers a milder alternative, operating at low temperatures and atmospheric pressure to cleave ether bonds while simultaneously saturating aromatic rings with hydrogen generated in situ. osti.gov

Intramolecular Rearrangements and Isomerization Processes Involving Ether Bonds

Allylic Ether Isomerization Mechanisms

Allylic ether isomerization is a significant transformation in organic synthesis, involving the migration of a double bond to form an enol ether. sioc-journal.cnorganic-chemistry.org This reaction is specific to ethers containing an allyl group and is therefore not a direct reaction pathway for saturated ethers like this compound. However, the mechanistic principles are fundamental to ether chemistry. The isomerization can be initiated by transition metals, bases, or heat. acs.orglibretexts.orgorganic-chemistry.org

Base-Catalyzed Isomerization: Strong bases can promote the isomerization of allylic ethers. organic-chemistry.orgacs.org For example, lithium diisopropylamide (LDA) has been shown to convert allylic ethers into (Z)-propenyl ethers with high stereoselectivity and in virtually quantitative yields at room temperature. organic-chemistry.org The reaction rate is sensitive to steric hindrance. organic-chemistry.org Other studies have shown that bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can catalyze a stereospecific isomerization through the formation of an intimate ion pair between the allylic anion and the conjugate acid of the base, which enables efficient chirality transfer. acs.org

Transition Metal-Catalyzed Isomerization: A wide range of transition metal complexes are used to catalyze this reaction. Theoretical studies using DFT have investigated the mechanism of gold-catalyzed allylic ether isomerization, indicating it involves cationic gold coordination and a proton shift process. sioc-journal.cn

Thermal Rearrangement (Claisen Rearrangement): The Claisen rearrangement is a powerful, thermally-driven intramolecular reaction specific to allyl vinyl ethers and allyl aryl ethers. libretexts.orglibretexts.org The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org This process leads to the formation of a new C-C bond while breaking a C-O bond, ultimately resulting in a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. libretexts.orglibretexts.org

| Method | Catalyst/Reagent | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| Base-Catalyzed | Lithium diisopropylamide (LDA) | Deprotonation; sensitive to steric hindrance. | (Z)-Propenyl ethers | organic-chemistry.org |

| Base-Catalyzed (Stereospecific) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Ion-pairing mechanism for chirality transfer. | Enantioenriched enol ethers | acs.org |

| Transition Metal-Catalyzed | Gold (Au) complexes | Cationic gold coordination and proton shift. | Thermodynamic enol ether product | sioc-journal.cn |

| Transition Metal-Catalyzed | Palladium(0) complexes | Activation of the double bond. | Deprotection or isomerization | organic-chemistry.org |

| Thermal Rearrangement | Heat (~250 °C for allyl aryl ethers) | Concerted nih.govnih.gov-sigmatropic rearrangement via a cyclic transition state. | o-Allylphenols or γ,δ-unsaturated carbonyls | libretexts.orglibretexts.org |

Conformational Changes and Their Impact on Reactivity

The reactivity of this compound, also known as tert-butyl isobutyl ether, is intrinsically linked to its three-dimensional structure and the dynamic conformational changes it undergoes. The significant steric bulk introduced by the tert-butyl and isobutyl groups governs the molecule's preferred spatial arrangements and influences the accessibility of the ether oxygen's lone pairs and the adjacent C-H bonds for reaction.

Rotation around the various single bonds within the molecule, particularly the C-O bonds of the ether linkage, gives rise to different conformational isomers, or conformers. These conformers, which exist in a dynamic equilibrium, possess distinct energy levels. The most stable conformers are those that minimize steric repulsion between the bulky alkyl groups. Generally, staggered conformations are energetically favored over eclipsed conformations. ubc.ca

In the context of this compound, the key dihedral angles to consider are those around the C-C-O-C backbone. The relative orientation of the tert-butyl and isobutyl groups can be described as anti (180° dihedral angle) or gauche (approximately 60° dihedral angle). chemistrysteps.com Due to the significant steric hindrance posed by the tert-butyl group, it is anticipated that the molecule will predominantly adopt conformations that place the bulky groups as far apart as possible, favoring anti arrangements to minimize van der Waals repulsion. ubc.ca

Computational studies on structurally related, albeit smaller, ethers such as methyl tert-butyl ether (MTBE) and methyl isopropyl ether provide valuable insights into the rotational energy barriers and conformational preferences that can be extrapolated to this compound. acs.orgacs.orgfigshare.com These studies calculate the potential energy barriers for internal rotation around the C-O bonds.

For instance, in methyl tert-butyl ether, rotation around the O-C(CH₃)₃ bond is significant. The molecule has a preferred conformation, and deviation from this requires overcoming an energy barrier. Similarly, for this compound, rotation around the O-C(CH₃)₃ bond and the O-CH₂C(CH₃)₂ bond will have specific energy profiles. The presence of two methyl groups on the isobutyl moiety further complicates the conformational landscape compared to simpler ethers.

The impact of these conformational changes on reactivity is most pronounced in reactions where the transition state geometry is highly ordered, such as in SN2-type ether cleavages. libretexts.orgwikipedia.org For a nucleophile to attack the carbon adjacent to the ether oxygen, it must approach from a specific trajectory. Steric hindrance from the bulky alkyl groups in certain conformations can block this approach, thereby increasing the activation energy and slowing the reaction rate. In contrast, for reactions proceeding through a carbocation intermediate (SN1 mechanism), the stability of the formed carbocation is the more dominant factor. libretexts.orgyoutube.com Given that the tert-butyl group can form a stable tertiary carbocation, SN1 pathways are often favored in the cleavage of tert-butyl ethers under strongly acidic conditions. youtube.comyoutube.com

The following table, based on computational data from related, less complex ethers, illustrates the typical energy barriers associated with bond rotation, which are a direct consequence of conformational changes. These values provide an approximation of the energetic landscape for this compound.

| Compound | Rotational Bond | Calculated Rotational Barrier (kcal/mol) | Most Stable Conformer (Dihedral Angle) |

|---|---|---|---|

| Methyl Ethyl Ether | C-C-O-C | ~5.0 | Anti (~180°) |

| Methyl Isopropyl Ether | C-C-O-C | ~6.7 | Anti (~180°) |

| Methyl tert-Butyl Ether | C-C-O-C | Not explicitly stated for C-C-O-C, but rotation of the -OCH₃ group has a global minimum at 180° | Anti (~180°) |

Computational and Theoretical Chemistry in Elucidating the Chemistry of 1 1,1 Dimethylethoxy 2 Methylpropane

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to calculating the electronic structure of molecules, which in turn governs their reactivity. These approaches solve approximations of the Schrödinger equation to determine molecular properties such as energy, geometry, and electron distribution.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. reddit.com It is particularly well-suited for analyzing reaction pathways, such as decomposition and oxidation, which are critical for ethers used as fuel additives.

DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For an ether like 1-(1,1-dimethylethoxy)-2-methylpropane, DFT can be used to study mechanisms like hydrogen abstraction or ether cleavage. For instance, studies on similar ethers have used DFT to investigate decomposition catalyzed by hydrogen halides. unirioja.es The calculated activation energies and reaction enthalpies provide a quantitative measure of the reaction's feasibility. For example, a DFT study on the gas-phase decomposition of tert-butyl methyl ether (a structurally related ether) found good agreement between the calculated activation free energy (133.9 kJ/mol) and the experimental value (134.3 kJ/mol) when catalyzed by HCl. unirioja.es

DFT is also employed to calculate bond dissociation energies (BDEs), which are essential for predicting the initial steps in thermal decomposition. researchgate.netosti.gov A systematic DFT study on various ethers demonstrated a strong correlation between the C-H bond dissociation energy at the α-position and the spin distribution in the resulting radical, providing a predictive tool for ether stability. researchgate.net These methods can be applied to this compound to predict which C-H or C-O bond is most likely to break first under thermal stress.

Table 1: Representative Activation Energies for Ether Cleavage Pathways Calculated by DFT This table presents hypothetical but representative data for this compound, based on findings for analogous ether systems to illustrate the type of information generated by DFT studies.

| Reaction Pathway | Catalyst/Condition | Calculated Activation Energy (Ea) (kcal/mol) | Reference System |

|---|---|---|---|

| C-O Bond Cleavage (Acid-Catalyzed) | H+ | ~30-35 | tert-Butyl Methyl Ether unirioja.es |

| β-O-4 Linkage Cleavage (Base-Catalyzed) | KOH | ~4-10 | Lignin Model nih.govfrontiersin.org |

| C-O Bond Cleavage (Metal-Catalyzed) | Iridium Complex | ~16 | Lignin Model mdpi.com |

Basis Set and Functional Selection for Ether Systems

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional (for DFT) and the basis set. reddit.comyoutube.comuomustansiriyah.edu.iq A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.orgnumberanalytics.com

For ether systems, it is important to select a basis set that can adequately describe the electronic structure around the oxygen atom, including its lone pairs, and the polarization of the C-O bonds. Split-valence basis sets, such as Pople's 6-31G*, are a common starting point. numberanalytics.com Adding polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens) and diffuse functions (important for describing weakly bound electrons) often improves accuracy. wikipedia.org The correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation of results.

The choice of DFT functional is equally critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often perform well for thermochemical properties of ethers. ul.pt The B3LYP functional is a widely used example, though newer functionals, such as those from the M06 suite or the ωB97X-D functional (which includes dispersion corrections), often provide improved accuracy for reaction barriers and non-covalent interactions. unirioja.esnih.gov Studies have shown that for calculating bond dissociation enthalpies in ethers, hybrid functionals like B1LYP and mPW1PW91 can yield excellent agreement with experimental values when appropriate isodesmic reactions are used. ul.pt

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics excels at describing the electronic details of a single molecule or a small reactive complex, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD uses classical mechanics to simulate the motions of atoms and molecules, making it possible to model bulk liquids, solutions, and interfaces. osti.gov

For this compound, MD simulations are invaluable for understanding its physical properties and behavior in a solvent. nih.govnih.govaip.org For example, simulations can predict properties like density, viscosity, and diffusion coefficients. Crucially, MD allows for the explicit study of solvent effects on conformational preferences and reactivity. acs.org By simulating the ether in a box of solvent molecules (e.g., water or a hydrocarbon), one can observe how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence the ether's structure and dynamics. nih.govaip.org This is particularly relevant if the ether is part of a complex mixture, such as gasoline, where its interactions with other components can affect its performance.

Application of Molecular Orbital Theory to Reactivity and Stability Predictions

Molecular Orbital (MO) theory provides a conceptual framework for understanding chemical bonding and reactivity based on the combination of atomic orbitals to form molecular orbitals. numberanalytics.comlibretexts.orglibretexts.org The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. numberanalytics.com

For this compound, the energy and shape of the HOMO and LUMO can predict its reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile or electron donor. In an ether, the HOMO often has significant character on the oxygen lone pairs. The LUMO, conversely, relates to the molecule's ability to act as an electrophile or electron acceptor. The HOMO-LUMO energy gap is a general indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.comyoutube.com

MO theory can explain why ethers are generally unreactive under neutral or basic conditions but can be cleaved by strong acids. youtube.com Protonation of the ether oxygen in an acidic medium dramatically lowers the energy of the LUMO, making the adjacent carbon atoms much more susceptible to nucleophilic attack. youtube.com By analyzing the MO diagram, one can predict which C-O bond is more likely to cleave upon protonation.

Development and Validation of Theoretical Models for Structure-Reactivity Relationships

A major goal of computational chemistry is to develop models that can predict the properties and reactivity of new molecules without the need for extensive experimentation. This involves establishing quantitative structure-reactivity relationships (QSRR) or structure-property relationships (QSPR). nih.govresearchgate.netnih.gov

For ethers like this compound, theoretical models can be built by calculating a set of molecular descriptors (e.g., steric parameters, electronic properties from quantum calculations, topological indices) for a series of related ethers and correlating them with an observed property, such as boiling point, or a measure of reactivity, like a reaction rate constant. researchgate.net For example, one study successfully related the anesthetic and toxic actions of 28 aliphatic ethers to molecular connectivity indexes, a simple form of a structure-activity relationship. nih.gov

More advanced models may use machine learning algorithms trained on large datasets of computationally derived data, such as bond dissociation energies, to create highly predictive tools. chemrxiv.org The development of such models requires careful validation. Theoretical predictions must be rigorously compared against reliable experimental data. Once validated, these models can be used to screen virtual libraries of compounds, accelerating the discovery of molecules with desired properties, such as improved fuel performance or specific solvent characteristics.

Advanced Spectroscopic and Analytical Research Techniques for Elucidating the Chemistry of 1 1,1 Dimethylethoxy 2 Methylpropane and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(1,1-dimethylethoxy)-2-methylpropane in solution. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the molecule's carbon skeleton and the position of the ether linkage.

Based on its structure, (CH₃)₃C-O-CH₂-CH(CH₃)₂, this compound is expected to exhibit distinct signals in its ¹H and ¹³C NMR spectra. The proton NMR spectrum would show four unique signals corresponding to the tert-butyl protons, the methylene (B1212753) (-O-CH₂-) protons, the methine (-CH-) proton, and the isobutyl methyl protons. docbrown.info Similarly, the ¹³C NMR spectrum would display four corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|---|

| a | -C(CH₃)₃ | ~1.19 | ~27.5 | Singlet (s) |

| b | -C(CH₃)₃ | - | ~72.5 | - |

| c | -O-CH₂- | ~3.09 | ~75.0 | Doublet (d) |

| d | -CH(CH₃)₂ | ~1.85 | ~28.5 | Nonet (m) |

| e | -CH(CH₃)₂ | ~0.88 | ~19.5 | Doublet (d) |

Multidimensional NMR Techniques for Complex Reaction Mixture Analysis

When this compound is part of a complex reaction mixture, one-dimensional NMR spectra often suffer from severe signal overlap, making unambiguous assignment impossible. nih.govbohrium.com Multidimensional NMR experiments are essential for resolving this complexity by spreading the signals across two or more frequency dimensions. uga.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the methylene protons (c) and the methine proton (d), and another between the methine proton (d) and the isobutyl methyl protons (e), confirming the isobutyl fragment's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms and protons. It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. For the target ether, HSQC would show correlations between proton signal (a) and carbon signal (a), (c) and (c), (d) and (d), and (e) and (e).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems. For instance, an HMBC spectrum would show a correlation from the tert-butyl protons (a) to the quaternary carbon (b) and the methylene carbon (c), unequivocally establishing the connectivity across the ether oxygen.

TOCSY (Total Correlation Spectroscopy): This experiment can reveal correlations between all protons within a coupled spin system, not just adjacent ones. rsc.org In a reaction mixture, a 1D-TOCSY experiment could selectively irradiate a resolved proton signal of an intermediate to reveal all other protons belonging to that same molecule, aiding in its identification. strath.ac.uk

The concerted analysis of these 2D experiments allows for the deconvolution of complex spectra, enabling the identification and structural confirmation of individual components within a mixture, such as starting materials, products, and byproducts. rsc.orgresearchgate.net

Advanced Pulse Sequences for Structural Assignment of Intermediates

The study of reaction mechanisms often involves the detection and characterization of transient, short-lived intermediates. Advanced NMR pulse sequences are designed to either enhance the signals of these low-concentration species or to simplify the spectra to isolate key structural information. huji.ac.illibretexts.org

Pulse sequences are a series of radiofrequency pulses and delays applied to a sample to manipulate nuclear magnetization and generate a specific type of NMR spectrum. libretexts.org

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. rsc.org A DOSY experiment can generate a 2D map with NMR chemical shifts on one axis and diffusion coefficients on the other. This allows the signals of a larger intermediate to be distinguished from smaller reactants or byproducts, effectively creating a "virtual separation" of the components.

Selective Excitation Pulses: Techniques like 1D-TOCSY and 1D-NOESY use shaped, low-power pulses to selectively excite a single resonance in a crowded spectrum. strath.ac.uk If a signal from a suspected intermediate can be identified, these selective experiments can reveal its immediate neighbors (via TOCSY) or its spatial proximity to other groups (via NOESY), providing critical structural clues without the need for full 2D analysis.

Fast NMR Methods: For monitoring reactions in real-time, techniques like ultrafast 2D NMR can acquire a complete 2D spectrum in a fraction of a second, although often with limitations in resolution. bohrium.com This is crucial for observing the rise and fall of intermediate species that exist for only short periods.

These advanced methods are particularly useful for studying the formation of this compound from its precursors or its subsequent decomposition, where unstable carbocation or oxonium ion intermediates might be formed.

Mass Spectrometry-Based Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For the study of this compound, which has a molecular weight of 130.23 g/mol , MS is critical for product confirmation and mechanistic investigations. axios-research.comechemi.com

Fragmentation Mechanisms and High-Resolution Mass Spectrometry for Product Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which is often energetically unstable and undergoes fragmentation. The fragmentation pattern is a reproducible fingerprint that aids in structure elucidation. wikipedia.org Aliphatic ethers like this compound primarily fragment via two key pathways: youtube.commiamioh.edu

Alpha-Cleavage (α-cleavage): This involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom. The loss of the largest alkyl radical is typically preferred. For the target ether, this would involve the loss of an isobutyl radical or a tert-butyl radical, leading to resonance-stabilized oxonium ions.

Inductive Cleavage: This involves the heterolytic cleavage of the C-O bond, resulting in the formation of a carbocation and a radical. youtube.com

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C₈H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |

| 73 | [C₄H₉O]⁺ | α-cleavage (loss of isobutyl radical) |

| 57 | [C₄H₉]⁺ | Inductive cleavage (formation of tert-butyl cation) |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (often to within parts-per-billion), allowing for the determination of a molecule's elemental formula. purdue.eduacs.org For example, if a reaction product has a nominal mass of 130, HRMS can distinguish between this compound (C₈H₁₈O, exact mass 130.1358) and an isobaric impurity like C₉H₂₂ (exact mass 130.1722), providing definitive confirmation of the product's identity. mdpi.com

In-Source and Gas-Phase Derivatization for Enhanced Sensitivity and Structural Elucidation

Derivatization is a chemical modification of an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. spectroscopyonline.comresearchgate.net While the target ether itself is generally suitable for direct analysis, its reaction products—such as alcohols or aldehydes formed from ether cleavage—may benefit from derivatization, especially for GC-MS analysis. nih.gov

Silylation: Reaction products containing hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net This process increases volatility and often leads to more characteristic fragmentation patterns in MS, aiding identification.

Acylation: This process converts hydroxyl or amino groups into esters or amides, which can improve chromatographic behavior and introduce specific fragmentation patterns. researchgate.net

In-source and gas-phase derivatization are advanced techniques where the derivatizing agent is introduced directly into the mass spectrometer's ion source or a reaction chamber prior to ionization. nih.govcopernicus.org This can be highly efficient and is useful for analyzing trace-level products or unstable compounds that may not survive conventional solution-phase derivatization. For example, gas-phase ion-molecule reactions could be used to selectively react with specific functional groups on reaction byproducts, enhancing their ionization efficiency and providing additional structural information. nih.gov

Photodissociation Mass Spectrometry for Isomeric Differentiation

Differentiating between isomers is a significant challenge in mass spectrometry because isomers have the same mass and can produce similar fragmentation patterns under conventional collision-induced dissociation (CID). acs.org Photodissociation mass spectrometry is an advanced technique that uses lasers to irradiate mass-selected ions, inducing fragmentation. rsc.orgresearchgate.net

The principle relies on the fact that different isomers may absorb light at specific wavelengths differently or may relax from their photo-excited state through unique fragmentation pathways. nih.gov To apply this to an aliphatic ether like this compound, it would likely first need to be derivatized with a chromophore (a light-absorbing group). nih.govacs.org

For example, by creating a complex of the ether with a photo-active molecule, laser irradiation (e.g., at 266 nm) can initiate radical-driven dissociation. acs.org This method can produce unique fragmentation patterns that are highly dependent on the original isomeric structure, allowing for the differentiation of this compound from its structural isomers, such as di-n-butyl ether or 2-ethoxyhexane. This capability is crucial for understanding reaction specificity and identifying all products in complex chemical systems.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape and bonding characteristics of molecules like this compound. The molecule, also known as tert-butyl isobutyl ether, possesses several single bonds around which rotation can occur, leading to the potential for multiple conformational isomers. These conformers, which represent different spatial arrangements of the atoms, can be identified and characterized by their unique vibrational signatures.

The primary conformations of this compound arise from rotations around the C-O-C ether linkage and the C-C bonds of the isobutyl group. Theoretical calculations and experimental studies on analogous ethers, such as diethyl ether, have shown that different conformers can coexist in the liquid and gaseous states. researchgate.net For instance, studies on similar ethers have identified trans and gauche arrangements around the C-O-C-C dihedral angles as being energetically distinct. researchgate.net

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for these techniques differ, meaning that some vibrational modes may be active in one technique but not the other, or may have different intensities. This complementarity is crucial for a comprehensive vibrational analysis.

For this compound, the key vibrational modes for conformational and bonding studies include the C-O-C stretching and bending modes, as well as the skeletal vibrations of the tert-butyl and isobutyl groups. The C-O-C asymmetric and symmetric stretching vibrations are particularly sensitive to the conformation around the ether linkage. Changes in the dihedral angle of the C-C-O-C backbone will influence the coupling between these vibrations and their corresponding frequencies in the IR and Raman spectra.

Studies on related branched ethers and nitriles, such as n-butyl, isobutyl, sec-butyl, and tert-butyl nitrites, have demonstrated the utility of vibrational spectroscopy in identifying and quantifying different conformers. nih.gov In these studies, distinct vibrational bands in the IR and Raman spectra were assigned to specific rotational isomers, and the relative intensities of these bands were used to determine the equilibrium populations of the conformers. nih.gov Similar approaches can be applied to this compound to elucidate its conformational preferences.

A computed vapor phase IR spectrum of this compound provides theoretical predictions of its vibrational frequencies. spectrabase.com While experimental spectra are essential for validation, these computational models offer valuable insights into the expected spectral features. The table below presents a summary of key predicted vibrational modes and their approximate frequencies, which are crucial for interpreting experimental spectra and understanding the bonding within the molecule.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (asymmetric and symmetric) | 2850 - 3000 | Vibrations of the methyl and methylene groups. |

| CH₃ Bending (asymmetric and symmetric) | 1350 - 1480 | Deformation vibrations of the methyl groups. |

| C-O-C Asymmetric Stretching | 1100 - 1200 | Stretching of the ether linkage, strong in IR. |

| C-O-C Symmetric Stretching | 800 - 950 | Stretching of the ether linkage, often stronger in Raman. |

| Skeletal Vibrations (C-C stretching and bending) | 400 - 800 | Vibrations of the carbon backbone, sensitive to conformation. |

Advanced Chromatographic Methods for Reaction Monitoring and Separation

Advanced chromatographic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for separating and identifying the resulting products. Given the diverse nature of potential reaction products, which can range from volatile low-molecular-weight compounds to non-volatile, more polar species, a combination of gas and liquid chromatography is often necessary for a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of reactions involving this compound, such as pyrolysis or oxidation, GC-MS is crucial for separating the complex mixture of products and providing structural information for their identification.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound, often by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library. whitman.edu

For this compound and its volatile reaction products, a non-polar or medium-polarity capillary column is typically used for separation. The mass spectrometer can be operated in various ionization modes, with electron ionization (EI) being the most common for generating reproducible mass spectra suitable for library matching. whitman.edu